molecular formula C20H20N4O3S B2770624 N-(4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921498-99-9

N-(4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No. B2770624
CAS RN: 921498-99-9
M. Wt: 396.47
InChI Key: QEQPYPFJCSAKEC-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, also known as MTUA, is a chemical compound that has been widely studied for its potential applications in scientific research. MTUA is a thiazole-based compound that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively investigated.

Scientific Research Applications

Antimicrobial Activity

N-(4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide and its derivatives have been investigated for their antimicrobial properties. Research has shown that certain derivatives exhibit broad antimicrobial activities against both Gram-positive and Gram-negative bacteria. For instance, a study by Maier et al. (1986) synthesized a series of compounds related to this chemical structure and found them highly active against various bacterial strains, including Pseudomonas and lactamase producers, highlighting the potential of these compounds in addressing antibiotic resistance (Maier et al., 1986).

Anticancer and Antiviral Activities

Compounds derived from N-(4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide have also demonstrated significant anticancer and antiviral effects. Havrylyuk et al. (2013) synthesized 2-pyrazoline-substituted 4-thiazolidinones starting from derivatives of this compound, showing selective inhibition of leukemia cell lines and high activity against Tacaribe virus strain. This indicates a promising avenue for the development of new therapeutic agents for cancer and viral infections (Havrylyuk et al., 2013).

Biological Activity

Further research into derivatives of N-(4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has explored various biological activities. Gull et al. (2016) synthesized a new series of derivatives and evaluated their activities across different biological assays. These compounds showed moderate to good activities, with significant results in urease inhibition, suggesting potential applications in agriculture and medicine to control pests and diseases related to urease activity (Gull et al., 2016).

Antioxidant and Anti-inflammatory Properties

Koppireddi et al. (2013) synthesized novel thiazole derivatives, including those related to N-(4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, and evaluated them for their antioxidant and anti-inflammatory activities. These compounds displayed good efficacy in DPPH radical scavenging and lipid peroxide inhibition assays, suggesting their potential use in the treatment of diseases caused by oxidative stress and inflammation (Koppireddi et al., 2013).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-13-3-5-15(6-4-13)22-19(26)24-20-23-16(12-28-20)11-18(25)21-14-7-9-17(27-2)10-8-14/h3-10,12H,11H2,1-2H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQPYPFJCSAKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

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